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molecular formula C7H3Cl2N3 B1322554 4,7-Dichloropyrido[2,3-d]pyrimidine CAS No. 552331-44-9

4,7-Dichloropyrido[2,3-d]pyrimidine

Cat. No. B1322554
M. Wt: 200.02 g/mol
InChI Key: VRXZQRLAIVDILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831175B2

Procedure details

A mixture of Example 140C (1 g, 5.5 mmol) in phosphorus oxychloride (40 mL) was refluxed for 2 h then cooled and evaporated. The residue was taken into ethyl acetate (75 ml), washed with saturated sodium bicarbonate (50 ml) water (50 ml) and brine (50 ml). The ethyl acetate was evaporated to yield 0.8 g of product (73%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](O)=[N:9][CH:8]=[N:7][C:6]=2[N:12]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:10]1[C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:12][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=CN=C2O)N1
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (50 ml) water (50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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